The quest for novel compounds with therapeutic potential has led to the exploration of various chemical entities, among which 4-ethylbenzoyl chloride has garnered attention. While the provided data does not directly discuss 4-ethylbenzoyl chloride, it does provide insights into the activity of structurally related compounds, which can be informative for understanding the potential applications and mechanisms of action of 4-ethylbenzoyl chloride analogs.
The research on 4EB provides a foundation for the potential antibacterial applications of 4-ethylbenzoyl chloride analogs. The ability to inhibit biofilm formation and potentiate the effects of antibiotics like vancomycin could be crucial in addressing antibiotic resistance and treating chronic infections1.
The SMART agents study reveals the anticancer potential of benzoyl-containing compounds. By inhibiting tubulin polymerization, these compounds prevent cancer cell division, which could be a promising strategy for the development of new anticancer therapies. The structure-activity relationship analysis in this study could guide the design of 4-ethylbenzoyl chloride derivatives with enhanced anticancer properties2.
The first study examines 4-ethoxybenzoic acid (4EB), a compound structurally related to 4-ethylbenzoyl chloride, and its effects on Staphylococcus aureus biofilm formation1. The findings suggest that 4EB can inhibit biofilm formation by up to 87 percent, with a notable decrease in cell hydrophobicity, indicating a potential alteration in cell membrane properties. This alteration may prevent biofilm formation, which is a critical factor in the pathogenicity of S. aureus. Furthermore, 4EB in combination with vancomycin showed a synergistic effect, significantly reducing the viability of biofilm-dwelling cells. This suggests that compounds like 4EB could be used to enhance the efficacy of existing antibiotics against biofilms1.
The second study focuses on a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which share a similar benzoyl moiety with 4-ethylbenzoyl chloride2. These SMART agents exhibit potent antiproliferative activity against melanoma and prostate cancer cells, with their activity reaching the low nanomolar range. The mechanism of action for these compounds is attributed to the inhibition of tubulin polymerization, a critical process in cell division, which is a common target in cancer therapy2.
4-Ethylbenzoyl chloride (CAS Registry Number: 16331-45-6) emerged as a structurally specialized benzoyl chloride derivative following advancements in Friedel-Crafts acylation techniques during the mid-20th century. Its establishment within chemical databases like the NIST Chemistry WebBook and PubChem (CID: 85368) formalized its identity as a distinct chemical entity [1] [3]. The compound gained prominence in synthetic organic chemistry due to the reactivity imparted by its acyl chloride functional group combined with the electronic influence of the ethyl substituent.
4-Ethylbenzoyl chloride (systematic IUPAC name: 4-Ethylbenzoyl chloride) possesses the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol. Its structure features an ethyl group (-CH₂CH₃) para-substituted on the benzene ring relative to the highly reactive carbonyl chloride (C(=O)Cl) group. This arrangement significantly influences the compound’s electronic properties and reactivity. Key identifiers include:
This compound serves as a versatile electrophilic building block in organic synthesis. Its primary academic and industrial value lies in synthesizing complex molecules:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7